molecular formula C11H11N5O2 B5911141 3,5-dimethyl-N-(2-nitrobenzylidene)-4H-1,2,4-triazol-4-amine

3,5-dimethyl-N-(2-nitrobenzylidene)-4H-1,2,4-triazol-4-amine

Cat. No. B5911141
M. Wt: 245.24 g/mol
InChI Key: RZSYOLVVOXLAGC-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethyl-N-(2-nitrobenzylidene)-4H-1,2,4-triazol-4-amine, also known as DMN-TA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMN-TA is a triazole-based compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(2-nitrobenzylidene)-4H-1,2,4-triazol-4-amine is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or by disrupting the function of certain proteins. This compound has also been shown to interact with DNA, which may contribute to its biological activity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-cancer, anti-bacterial, and neuroprotective effects. This compound has also been shown to have antioxidant and anti-inflammatory properties. However, the exact mechanism by which this compound exerts these effects is still under investigation.

Advantages and Limitations for Lab Experiments

3,5-dimethyl-N-(2-nitrobenzylidene)-4H-1,2,4-triazol-4-amine has several advantages for lab experiments, including its high solubility in various solvents and its stability under various conditions. However, this compound also has some limitations, including its high cost and limited availability.

Future Directions

There are several future directions for the research on 3,5-dimethyl-N-(2-nitrobenzylidene)-4H-1,2,4-triazol-4-amine. One direction is to investigate the potential of this compound as a drug for the treatment of cancer and other diseases. Another direction is to explore the use of this compound as a building block for the synthesis of new materials with unique properties. Additionally, more research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.

Synthesis Methods

3,5-dimethyl-N-(2-nitrobenzylidene)-4H-1,2,4-triazol-4-amine can be synthesized using various methods, including the reaction of 3,5-dimethyl-1H-1,2,4-triazole-4-amine with 2-nitrobenzaldehyde in the presence of a catalyst. Another method involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole-4-amine with 2-nitrobenzyl chloride in the presence of a base. Both methods yield this compound in good yields.

Scientific Research Applications

3,5-dimethyl-N-(2-nitrobenzylidene)-4H-1,2,4-triazol-4-amine has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has shown promising results in the treatment of cancer, bacterial infections, and neurological disorders. In agriculture, this compound has been used as a pesticide to control various pests. In material science, this compound has been used as a building block for the synthesis of various functional materials.

properties

IUPAC Name

(Z)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)-1-(2-nitrophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O2/c1-8-13-14-9(2)15(8)12-7-10-5-3-4-6-11(10)16(17)18/h3-7H,1-2H3/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSYOLVVOXLAGC-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N=CC2=CC=CC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N1/N=C\C2=CC=CC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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